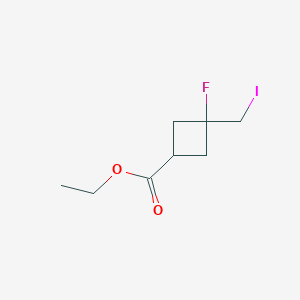

![molecular formula C18H11F3N4O B2550127 5-(3-苯基-1H-吡唑-5-基)-3-[3-(三氟甲基)苯基]-1,2,4-恶二唑 CAS No. 1239483-83-0](/img/structure/B2550127.png)

5-(3-苯基-1H-吡唑-5-基)-3-[3-(三氟甲基)苯基]-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole" is a multi-heterocyclic structure that is part of a broader class of compounds with potential biological activities. These compounds typically consist of a pyrazole moiety linked to an oxadiazole ring, often with various aryl substituents that can influence their chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions of hydrazides or hydrazones with different reagents. For instance, a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized using cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide with POCl3 or oxidative cyclization of hydrazones with chloramine-T as an oxidant . Another approach involves the cyclization of ethyl 3-aryl-1H-pyrazole-5-carboxylate with different carboxylic acids to form novel oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various analytical and spectral methods, including IR, (1)H NMR, (13)C NMR, and LC-MS . X-ray crystallography can also be used to determine the spatial structure of these compounds, as was done for a compound in the related series . The molecular structure influences the optical properties, such as UV-vis absorption and fluorescence, which vary depending on the substituents on the pyrazole and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the oxadiazole and pyrazole rings. These heterocycles can participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities. The reactivity can be further modulated by substituents on the aryl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the trifluoromethyl group, for example, can increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties . The optical properties, including absorption and emission spectra, are also important physical properties that can be studied in different solvents and can be influenced by the substituents on the aryl rings .

Biological Activity

The biological activity of these compounds is a key area of interest, with many studies focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, some 1,3,4-oxadiazole derivatives have shown potent to weak antimicrobial activity , while others have been designed as selective COX-2 inhibitors with potent anti-inflammatory activity . Additionally, some derivatives have been evaluated for their potential to inhibit tumor growth and for other pharmacological activities, such as antioxidant, analgesic, and anti-inflammatory actions . Molecular docking studies can be used to predict the binding affinity of these compounds to various biological targets, and pharmacokinetic properties can also be predicted computationally .

科学研究应用

计算和药理学潜力

Faheem (2018) 对杂环 1,3,4-恶二唑和吡唑的研究揭示了它们的计算和药理学潜力,包括毒性评估、肿瘤抑制和抗炎作用。该研究强调了对表皮生长因子受体 (EGFR) 和环氧合酶-2 (COX-2) 等靶点的对接,表明化合物对 COX-2 具有中等抑制效应和良好的亲和力,这与其镇痛和抗炎作用相关 (Faheem, 2018)。

抗癌活性

Puthiyapurayil 等人 (2012) 设计并合成了一系列 1,3,4-恶二唑衍生物,显示出对 MCF-7 细胞具有显着的体外细胞毒活性,为抗癌剂开发奠定了基础 (Puthiyapurayil 等人,2012)。

抗菌和抗结核活性

El-Azab 等人 (2018) 专注于恶二唑和吡嗪衍生物的合成、光谱分析和分子对接研究,显示出显着的抗结核活性。这项研究表明这些化合物比参考标准更有效,突出了它们在解决结核病方面的前景 (El-Azab 等人,2018)。

杀虫活性

齐等人 (2014) 合成了具有 1,3,4-恶二唑环的邻氨基苯甲酰二胺类似物,评估了它们对小菜蛾的杀虫活性。一些化合物表现出很高的杀虫活性,提供了结构与活性之间关系的见解,可用于开发新型杀虫剂 (Qi 等人,2014)。

液晶聚合物

柴等人 (2007) 探索了含有 1,3,4-恶二唑单元的中生液晶聚合物的合成,研究了它们的相结构和转变。这项研究将 1,3,4-恶二唑衍生物的应用扩展到材料科学领域,特别是在具有特定相行为的液晶聚合物的开发中 (Chai 等人,2007)。

属性

IUPAC Name |

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N4O/c19-18(20,21)13-8-4-7-12(9-13)16-22-17(26-25-16)15-10-14(23-24-15)11-5-2-1-3-6-11/h1-10H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQSZNNUUSERRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)